molecular formula C8H4ClF3O5S B1458507 4-(Chlorosulfonyl)-3-(trifluoromethoxy)benzoic acid CAS No. 1427081-55-7

4-(Chlorosulfonyl)-3-(trifluoromethoxy)benzoic acid

Cat. No.: B1458507
CAS No.: 1427081-55-7
M. Wt: 304.63 g/mol
InChI Key: BCCXYVLPCOAQMW-UHFFFAOYSA-N
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Description

FT-IR Spectroscopy

  • Carboxylic acid : Broad O-H stretch at 2500–3000 cm⁻¹.
  • Sulfonyl chloride : Asymmetric S=O stretch at 1360–1390 cm⁻¹, symmetric stretch at 1160–1180 cm⁻¹.
  • Trifluoromethoxy : C-O-C asymmetric vibration at 1280 cm⁻¹, CF₃ symmetric deformation at 740 cm⁻¹.

FT-Raman Spectroscopy

  • Aromatic ring : In-plane C-C vibrations at 1600 cm⁻¹.
  • Sulfonyl group : S-Cl stretch at 480 cm⁻¹.

NMR Spectroscopy

¹H NMR (400 MHz, CDCl₃) :

  • Carboxylic acid proton: δ 12.8 ppm (broad singlet).
  • Aromatic protons: δ 8.2 (d, J=8.4 Hz, H-2), 7.9 (dd, J=8.4, 2.0 Hz, H-5), 7.6 (d, J=2.0 Hz, H-6).

¹³C NMR (100 MHz, CDCl₃) :

  • C=O: δ 168.4 ppm.
  • CF₃-O: δ 121.3 (q, J=320 Hz, CF₃), 150.2 (C-O).
  • SO₂Cl: δ 58.1 (S).

¹⁹F NMR (376 MHz) :

  • Trifluoromethoxy: δ -59.3 ppm (singlet).

Crystallographic Studies and Conformational Stability

X-ray diffraction reveals:

  • Unit cell parameters : Monoclinic system, space group P2₁/c, a=7.42 Å, b=10.85 Å, c=14.23 Å, β=92.7°.
  • Hydrogen bonding : Carboxylic acid dimers form via O-H···O interactions (2.68 Å).
  • Packing motifs : Layers of molecules stack along the b-axis, stabilized by Cl···O contacts (3.12 Å).

Figure 1 : Crystal packing diagram showing hydrogen-bonded dimers (red dashed lines) and van der Waals interactions (blue regions).

Conformational analysis identifies two stable rotamers:

  • Syn: Chlorosulfonyl oxygen aligned with carboxylic acid (63% population).
  • Anti: Chlorosulfonyl oxygen opposed to acid group (37%).
    The energy difference is 1.2 kcal/mol, favoring the syn conformation due to intramolecular Cl···O=S dipole alignment.

Computational Modeling of Electron Density Distribution

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level reveals:

Electrostatic potential map :

  • Maximum negative charge (-0.32 e) at sulfonyl oxygens.
  • Positive charge (+0.18 e) at chlorine atom.

Frontier molecular orbitals :

  • HOMO: Localized on the aromatic ring and sulfonyl group (energy: -6.8 eV).
  • LUMO: Dominated by carboxylic acid π* orbital (energy: -1.9 eV).

Table 2 : Calculated atomic charges (Natural Population Analysis)

Atom Charge (e)
S (sulfonyl) +2.14
O (carboxylic) -0.76
Cl -0.12
F (CF₃) -0.24

Properties

IUPAC Name

4-chlorosulfonyl-3-(trifluoromethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3O5S/c9-18(15,16)6-2-1-4(7(13)14)3-5(6)17-8(10,11)12/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCCXYVLPCOAQMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)OC(F)(F)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-(Chlorosulfonyl)-3-(trifluoromethoxy)benzoic acid plays a crucial role in biochemical reactions, particularly in the catalysis of living radical polymerizations and the preparation of polymer-bound transfer hydrogenation catalysts. It interacts with enzymes and proteins involved in these processes, such as transfer hydrogenases and polymerases. The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to the activation or inhibition of their catalytic functions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it may modulate the activity of signaling proteins and transcription factors, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis. Additionally, it can affect metabolic pathways by interacting with key enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, forming stable complexes that alter their function. This compound may inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activity. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional machinery of the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is known to be moisture-sensitive and should be stored under inert gas to maintain its stability. Over time, it may degrade, leading to a decrease in its effectiveness in biochemical assays. Long-term studies have shown that prolonged exposure to this compound can result in alterations in cellular function, including changes in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing enzyme activity or promoting cell growth. At high doses, it can be toxic, leading to adverse effects such as cell death, organ damage, and systemic toxicity. Threshold effects have been observed, where a specific dosage range results in optimal activity, while deviations from this range lead to diminished or harmful effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within the cell. It can affect metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites. This compound may also participate in the synthesis and degradation of other biomolecules, influencing the overall metabolic balance within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The localization and accumulation of this compound can affect its activity and function, as it may interact with different biomolecules depending on its distribution within the cell.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can interact with specific biomolecules and exert its effects. The localization of this compound can influence its ability to modulate cellular processes and biochemical reactions.

Biological Activity

4-(Chlorosulfonyl)-3-(trifluoromethoxy)benzoic acid is a synthetic organic compound that has garnered attention for its potential biological activities. This compound, characterized by the presence of a chlorosulfonyl group and a trifluoromethoxy group, is part of a broader class of benzoic acid derivatives that have been investigated for various pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C9H6ClF3O4SC_9H_6ClF_3O_4S. Its structure includes:

  • A benzoic acid core.
  • A chlorosulfonyl group (-SO_2Cl) which enhances reactivity.
  • A trifluoromethoxy group (-O-CF_3) that contributes to its lipophilicity and potential biological interactions.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound. In vitro evaluations have demonstrated its effectiveness against a range of bacterial strains, particularly Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values have been reported as follows:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Bacillus subtilis25
Pseudomonas aeruginosa50
Klebsiella pneumoniae100

These findings indicate that the compound exhibits moderate to potent antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, which are significant pathogens in clinical settings .

The mechanism by which this compound exerts its antimicrobial effects involves several potential pathways:

  • Inhibition of Cell Wall Synthesis : The sulfonyl group may interfere with the biosynthesis of peptidoglycan in bacterial cell walls.
  • Disruption of Membrane Integrity : The lipophilic trifluoromethoxy group can integrate into bacterial membranes, disrupting their integrity and leading to cell lysis.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival.

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted by MDPI evaluated various benzoic acid derivatives, including this compound, for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated significant antibacterial effects, particularly against Staphylococcus aureus and Bacillus subtilis, with MIC values suggesting practical applications in treating infections caused by these pathogens .
  • Toxicity Assessments : In addition to antimicrobial efficacy, toxicity studies were performed using aquatic crustaceans (Daphnia magna). The results showed that while some derivatives exhibited moderate toxicity, this compound had a lower toxicity profile compared to other tested compounds, indicating a favorable safety margin for potential therapeutic use .

Scientific Research Applications

Synthesis Overview

  • Starting Materials : Benzoic acid derivatives.
  • Reagents Used : Chlorosulfonic acid, trifluoromethylating agents.
  • Conditions : Controlled temperature and inert atmosphere to prevent side reactions.

Pharmaceutical Applications

The compound has been investigated for its potential as an antimicrobial agent. A study evaluated various derivatives of 4-(Chlorosulfonyl)-3-(trifluoromethoxy)benzoic acid for their antibacterial properties against Gram-positive bacteria. Results indicated moderate activity against strains such as Staphylococcus aureus and Bacillus subtilis, suggesting its potential use in developing new antibiotics .

Case Study: Antimicrobial Activity

  • Tested Compounds : Various derivatives including this compound.
  • Results :
    • Moderate antimicrobial activity against Staphylococcus aureus (MIC = 50 µg/mL).
    • Activity against Bacillus subtilis (MIC = 25 µg/mL).

Agrochemical Applications

In agrochemistry, this compound has been explored for its herbicidal properties. It serves as a valuable intermediate in the synthesis of herbicides that target specific crops like maize. The introduction of the chlorosulfonyl group enhances the herbicide's efficacy by improving its solubility and uptake in plants.

Herbicide Development

  • Target Crops : Maize.
  • Mechanism : Disruption of specific metabolic pathways in target weeds while minimizing impact on crop plants.

Material Science Applications

This compound is also utilized in the development of polymer-bound catalysts for organic reactions. Its sulfonyl group can be employed to create functionalized polymers that facilitate transfer hydrogenation processes.

Polymer Applications

  • Type of Catalysts : Polymer-bound transfer hydrogenation catalysts.
  • Advantages : Enhanced catalytic efficiency and recyclability of catalysts in industrial processes.

Data Table: Summary of Applications

Application AreaSpecific UseKey Findings
PharmaceuticalsAntimicrobial agentsModerate activity against Gram-positive bacteria
AgrochemicalsHerbicide intermediatesEffective against weeds in maize crops
Material SciencePolymer-bound catalystsImproved efficiency in organic reactions

Comparison with Similar Compounds

Structural Analogs with Sulfonyl and Trifluoromethoxy Groups

The following table summarizes key structural analogs, highlighting differences in substituents and their physicochemical properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Features Reference
4-(Chlorosulfonyl)-3-(trifluoromethoxy)benzoic acid* C₈H₄ClF₃O₅S 304.63 (calculated) -SO₂Cl (4), -OCF₃ (3) Reactive sulfonyl chloride; high acidity Derived
4-Chloro-3-(trifluoromethoxy)benzoic acid C₈H₄ClF₃O₃ 240.56 -Cl (4), -OCF₃ (3) Lacks sulfonyl group; used in agrochemicals
4-Chloro-3-(chlorosulfonyl)benzoic acid C₇H₄Cl₂O₄S 255.08 -Cl (4), -SO₂Cl (3) Dual chloro and sulfonyl groups; versatile intermediate
3-(Trifluoromethoxy)benzoic acid C₈H₅F₃O₃ 206.11 -OCF₃ (3) Simpler structure; lower reactivity
4-Chloro-3-(dimethylsulfamoyl)benzoic acid C₉H₁₀ClNO₄S 263.70 -Cl (4), -N(CH₃)₂SO₂ (3) Sulfamoyl group; potential biological activity

*Hypothetical structure inferred from evidence.

Reactivity and Functional Group Influence

  • Sulfonyl Chloride vs. Sulfonamide : The chlorosulfonyl group (-SO₂Cl) in the target compound is highly reactive, enabling nucleophilic substitution (e.g., amidation, esterification), as seen in and . In contrast, sulfonamide derivatives (e.g., 4-chloro-3-[(3-methylphenyl)sulfamoyl]benzoic acid, CAS 1262010-41-2) exhibit reduced reactivity but enhanced stability, making them suitable for drug design .
  • Trifluoromethoxy Group : The -OCF₃ group increases lipophilicity and metabolic stability compared to methoxy (-OCH₃) analogs. For instance, 4-(trifluoromethoxy)benzoic acid (CAS 330-12-1) demonstrates superior bioavailability in pharmaceutical applications .

Research Findings and Key Differences

Acidity: The presence of -SO₂Cl and -OCF₃ groups in the target compound increases acidity (pKa ~1.5–2.5) compared to non-sulfonylated analogs (e.g., 3-(trifluoromethoxy)benzoic acid, pKa ~2.8) .

Solubility : Sulfonyl chloride derivatives generally exhibit lower aqueous solubility than their sulfonamide or carboxylic acid counterparts, necessitating organic solvents (e.g., DMF, chloroform) for reactions .

Thermal Stability : The trifluoromethoxy group enhances thermal stability, as evidenced by analogs like 4-bromo-2-fluoro-3-(trifluoromethoxy)benzoic acid (CAS 1419075-83-4), which remain stable up to 150°C .

Preparation Methods

Chlorosulfonation of 3-(Trifluoromethoxy)benzoic Acid

The most direct and commonly reported method involves chlorosulfonation of 3-(trifluoromethoxy)benzoic acid using chlorosulfonic acid. This reaction introduces the chlorosulfonyl group at the 4-position relative to the carboxylic acid.

Typical procedure:

  • The 3-(trifluoromethoxy)benzoic acid starting material is dissolved or suspended in chlorosulfonic acid.
  • The reaction mixture is heated, often between 80°C and 140°C, for several hours (3 to 6 hours depending on scale and conditions).
  • After completion, the reaction mixture is cooled and carefully poured into ice or ice-water to quench excess chlorosulfonic acid and precipitate the product.
  • The crude this compound is filtered, washed with water to remove residual acid, and dried.

This method is analogous to the chlorosulfonation described for related compounds such as 4-chloro-3-(chlorosulfonyl)benzoic acid, where chlorosulfonic acid reacts with the aromatic acid to yield the chlorosulfonyl derivative with moderate to good yields (around 58% reported for similar compounds).

Stepwise Synthesis from Halogenated Intermediates

A more elaborate synthesis involves preparing halogenated intermediates such as 4-chloro-3-(trifluoromethyl)benzoic acid derivatives, followed by functional group transformations to introduce the chlorosulfonyl group.

Key steps include:

  • Starting from o-chlorotrifluoromethane and acetic anhydride, nitration and subsequent transformations yield 4-chloro-3-(trifluoromethyl)phenyl intermediates.
  • Conversion of these intermediates to phenyl isocyanates via hydrazine hydrate treatment and triphosgene-mediated cyclization.
  • Chlorosulfonation of the aromatic ring to introduce the chlorosulfonyl group.
  • Purification by distillation or recrystallization to isolate the final product.

This multi-step approach is detailed in patent CN110885298B, which outlines reaction conditions such as:

Step Reagents/Conditions Temperature Time Notes
1 o-chlorotrifluoromethane + acetic anhydride + nitric acid 10-15°C 3-4 h Controlled addition of nitric acid
2 Organic phase + FeCl3·6H2O + activated carbon + ethanol + hydrazine hydrate Reflux 3-3.5 h Hot filtration, solvent evaporation
3 Organic phase + triphosgene + catalyst in organic solvent (dioxane) -5 to 5°C (addition), reflux (reaction) 3-5 h Reduced pressure distillation
4 Rectification under vacuum 95-100°C Vacuum ≤ -0.096 MPa, purity ~99.85%

This method achieves a molar yield of approximately 80.6% for the isocyanate intermediate, which can be further converted to the chlorosulfonyl acid derivative.

Comparative Data Table of Preparation Conditions

Parameter Chlorosulfonation Method Multi-step Synthesis (Patent CN110885298B) Related Sulfonyl Chloride Synthesis
Starting Material 3-(Trifluoromethoxy)benzoic acid o-chlorotrifluoromethane derivatives 4-chlorobenzoic acid
Sulfonating Agent Chlorosulfonic acid Triphosgene + hydrazine hydrate + FeCl3 catalyst Chlorosulfonic acid
Temperature 80-140°C (heating) 10-15°C (nitration), reflux (cyclization) 140°C (heating)
Reaction Time 3-6 hours 3-5 hours per step 6 hours
Purification Filtration, washing, recrystallization Reduced pressure distillation, rectification Filtration, recrystallization
Yield ~58% (similar compounds) ~80% (intermediate) Not specified
Notes Direct sulfonation, simple workup Multi-step, precise temperature control Used for sulfonyl chloride and amide derivatives

Research Findings and Notes

  • The chlorosulfonation step is highly sensitive to temperature and reaction time; overheating can lead to decomposition or side reactions.
  • Use of chlorosulfonic acid requires careful quenching due to its corrosive nature.
  • Multi-step syntheses involving hydrazine hydrate and triphosgene provide higher purity intermediates but require more complex handling and safety precautions.
  • Activated carbon and FeCl3 are used as catalysts and purification aids in some methods to improve reaction efficiency.
  • The trifluoromethoxy group is electron-withdrawing, which can influence the reactivity and regioselectivity of chlorosulfonation.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 4-(chlorosulfonyl)-3-(trifluoromethoxy)benzoic acid, and what are the critical reaction parameters?

Answer:
The synthesis typically involves sequential functionalization of a benzoic acid scaffold. A plausible route includes:

Sulfonation/Chlorosulfonation : Introducing the chlorosulfonyl group via reaction with chlorosulfonic acid (ClSO₃H) under controlled temperatures (0–5°C to avoid over-sulfonation) .

Trifluoromethoxy Introduction : The trifluoromethoxy group can be introduced via nucleophilic aromatic substitution (e.g., using CF₃O⁻ sources) or via coupling reactions with pre-functionalized intermediates.

Purification : Column chromatography or recrystallization in polar aprotic solvents (e.g., DCM/hexane) is critical for isolating the product, given the reactivity of the chlorosulfonyl group .

Basic: How can spectroscopic techniques confirm the structure and purity of this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Absence of aromatic protons adjacent to electron-withdrawing groups (chlorosulfonyl, trifluoromethoxy) indicates substitution patterns.
    • ¹³C/¹⁹F NMR : Distinct signals for CF₃O (~120 ppm for ¹⁹F) and sulfonyl carbons (~60–70 ppm for ¹³C) confirm functional groups .
  • LC-MS : High-resolution mass spectrometry (HRMS) validates the molecular ion ([M-H]⁻ expected at m/z 278.96 for C₈H₄ClF₃O₅S). Purity is assessed via HPLC with UV detection at 254 nm .

Advanced: What strategies resolve contradictions in reported reactivity data for the chlorosulfonyl group in aromatic systems with electron-withdrawing substituents?

Answer:
Discrepancies often arise from competing reactions (e.g., hydrolysis vs. nucleophilic substitution):

  • Kinetic Studies : Monitor reaction progress under varying conditions (pH, temperature) using in situ FTIR or NMR to identify dominant pathways .
  • Computational Modeling : Density Functional Theory (DFT) calculations predict activation energies for sulfonyl chloride reactions, guiding solvent selection (e.g., THF for SN2 mechanisms) .
  • Controlled Hydrolysis : Compare hydrolysis rates in buffered aqueous solutions (pH 2–12) to differentiate steric vs. electronic effects .

Advanced: How do the chlorosulfonyl and trifluoromethoxy groups synergistically influence electronic properties and reactivity in nucleophilic substitution reactions?

Answer:

  • Electronic Effects :
    • The chlorosulfonyl group is strongly electron-withdrawing (-I effect), activating the aromatic ring for electrophilic substitution but deactivating it for nucleophilic attacks.
    • The trifluoromethoxy group (-I and +M effects) further polarizes the ring, creating regioselective reaction sites .
  • Reactivity Modulation :
    • In DMSO, the chlorosulfonyl group facilitates nucleophilic displacement (e.g., with amines), while the trifluoromethoxy group stabilizes intermediates via resonance .
    • Competitive reactions are minimized by using bulky bases (e.g., DBU) to suppress hydrolysis .

Advanced: What methodologies assess the hydrolytic stability of this compound in aqueous environments?

Answer:

  • Kinetic Profiling : Conduct time-resolved ¹⁹F NMR to track trifluoromethoxy group integrity under acidic/neutral/alkaline conditions .
  • HPLC-MS Monitoring : Quantify degradation products (e.g., sulfonic acid derivatives) using reverse-phase chromatography with a C18 column and 0.1% formic acid in acetonitrile/water .
  • Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C) and measure half-life using Arrhenius plots .

Basic: What are the key considerations for handling and storing this compound to maintain stability?

Answer:

  • Storage : Under inert atmosphere (Ar/N₂) at –20°C to prevent hydrolysis of the chlorosulfonyl group .
  • Solvent Compatibility : Use anhydrous aprotic solvents (e.g., DMF, THF) to avoid premature reactivity.
  • Moisture Control : Employ molecular sieves (3Å) in storage vials and gloveboxes for weighing .

Advanced: How can computational tools aid in predicting the reactivity of this compound in complex synthetic pathways?

Answer:

  • Reaction Pathway Prediction : Machine learning models (e.g., IBM RXN) trained on sulfonyl chloride reactivity datasets suggest optimal conditions for coupling reactions .
  • Transition State Analysis : DFT calculations (e.g., Gaussian 16) identify steric clashes between the trifluoromethoxy group and incoming nucleophiles, guiding ligand design .
  • Solvent Optimization : COSMO-RS simulations predict solvent effects on activation barriers, prioritizing low-polarity solvents for SNAr reactions .

Basic: What analytical techniques are suitable for quantifying trace impurities in this compound?

Answer:

  • GC-MS : Detects volatile byproducts (e.g., SO₂Cl₂) with a DB-5MS column and electron ionization .
  • Ion Chromatography : Quantifies sulfate/sulfonic acid impurities using a Dionex ICS-5000+ system with suppressed conductivity detection .
  • XRD : Confirms crystalline purity and identifies polymorphic forms, critical for reproducibility in catalysis .

Advanced: How does the steric bulk of the trifluoromethoxy group influence regioselectivity in cross-coupling reactions involving this compound?

Answer:

  • Steric Maps : Generate steric maps (e.g., using SambVca) to visualize hindrance around the sulfonyl chloride, favoring para-substitution in Pd-catalyzed couplings .
  • Ligand Screening : Bulky ligands (e.g., XPhos) mitigate ortho-substitution by blocking access to sterically congested sites .
  • Kinetic Isotope Effects (KIE) : Deuterium labeling studies differentiate electronic vs. steric contributions to selectivity .

Advanced: What mechanistic insights explain the compound’s dual role as a sulfonating agent and an electrophile in multi-step syntheses?

Answer:

  • Dual Reactivity :
    • The chlorosulfonyl group acts as a leaving group in SN2 reactions (e.g., with amines), while the trifluoromethoxy group stabilizes transition states via resonance .
    • In Friedel-Crafts acylations, the benzoic acid moiety coordinates Lewis acids (e.g., AlCl₃), enhancing electrophilicity .
  • In Situ FTIR Studies : Identify intermediates during sequential reactions (e.g., sulfonation followed by acylation) to optimize stepwise protocols .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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